molecular formula C10H9BrN2 B2380806 4-(3-bromophenyl)-1-methyl-1H-pyrazole CAS No. 141938-40-1

4-(3-bromophenyl)-1-methyl-1H-pyrazole

Cat. No.: B2380806
CAS No.: 141938-40-1
M. Wt: 237.1
InChI Key: VWVZNEJHFOFOQP-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a foundational scaffold in a multitude of biologically active compounds. researchgate.netwisdomlib.org The versatility of the pyrazole ring has captured the attention of medicinal chemists for decades, leading to its incorporation into numerous pharmaceutical agents with a wide range of therapeutic applications. nih.govnumberanalytics.com Pyrazole derivatives are known to exhibit a diverse array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antidepressant properties. researchgate.netglobalresearchonline.netacademicstrive.com

The significance of pyrazole heterocycles is underscored by their presence in several commercially successful drugs. tandfonline.com For instance, celecoxib (B62257), a potent anti-inflammatory drug, and rimonabant, an anti-obesity agent, both feature a pyrazole core. nih.gov This prevalence in established pharmaceuticals highlights the privileged nature of the pyrazole scaffold in drug design. nih.gov The continued exploration of pyrazole derivatives is driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action. globalresearchonline.netnumberanalytics.com Researchers are constantly developing new synthetic methodologies to access diverse and complex pyrazole-based molecules, further expanding their potential applications in medicine and agrochemicals. mdpi.commdpi.com

Overview of the Structural Uniqueness of 4-(3-bromophenyl)-1-methyl-1H-pyrazole

The chemical structure of this compound is characterized by a central pyrazole ring with specific substituents at the 1 and 4 positions. The key structural features include:

1-methyl-1H-pyrazole core: The pyrazole ring is methylated at the N1 position. This methylation prevents tautomerism, which is a common feature in unsubstituted or N-H pyrazoles, thus locking the molecule into a single isomeric form. nih.gov

4-(3-bromophenyl) substituent: A bromophenyl group is attached to the C4 position of the pyrazole ring. The bromine atom is located at the meta position of the phenyl ring.

Rationale for In-depth Academic Investigation of Substituted Pyrazoles

The academic investigation of substituted pyrazoles like this compound is driven by several key factors. The modular nature of pyrazole synthesis allows for the systematic introduction of a wide variety of substituents at different positions on the ring. mdpi.com This enables researchers to create large libraries of related compounds and study how subtle changes in structure affect their chemical and biological properties, a process known as structure-activity relationship (SAR) studies. tandfonline.com

By modifying the substituents, scientists can fine-tune the pharmacological profile of a pyrazole derivative to enhance its potency, selectivity, and pharmacokinetic properties. ingentaconnect.com For example, the introduction of a halogen atom, such as bromine, can significantly impact a molecule's lipophilicity and its ability to form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding. The study of specifically substituted pyrazoles contributes to a deeper understanding of the fundamental principles of medicinal chemistry and aids in the rational design of new and more effective therapeutic agents. nih.govresearchgate.net

Properties

IUPAC Name

4-(3-bromophenyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-13-7-9(6-12-13)8-3-2-4-10(11)5-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVZNEJHFOFOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141938-40-1
Record name 4-(3-bromophenyl)-1-methyl-1H-pyrazole
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Synthetic Methodologies and Reaction Pathways Toward 4 3 Bromophenyl 1 Methyl 1h Pyrazole

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(3-bromophenyl)-1-methyl-1H-pyrazole, two primary disconnection approaches are considered:

Disconnection of the Pyrazole (B372694) Ring: This is the most common strategy, involving the cleavage of the N1-C5 and C3-C4 bonds. This approach identifies methylhydrazine as the N-N component and a three-carbon synthone bearing the 3-bromophenyl group. This three-carbon unit is typically derived from a 1,3-dicarbonyl compound or a functional equivalent, such as a β-ketoaldehyde or an α,β-unsaturated ketone, which already contains the 3-bromophenyl moiety.

Disconnection of the C4-Aryl Bond: A more modern approach involves a C-C bond disconnection between the pyrazole C4 position and the bromophenyl ring. This suggests a cross-coupling reaction, such as a Suzuki or Stille coupling, as the final step. This pathway would require a pre-formed 4-halo-1-methyl-1H-pyrazole (e.g., 4-bromo- or 4-iodo-1-methyl-1H-pyrazole) and a 3-bromophenylboronic acid or a similar organometallic reagent.

This analysis highlights that the choice of synthesis depends on the availability of starting materials and the desired efficiency of the reaction sequence. The classical ring-formation approach is often more direct for this specific substitution pattern.

Classical and Modern Approaches to Pyrazole Ring Formation

The formation of the pyrazole heterocycle is a well-established area of organic chemistry, with several reliable methods at the disposal of synthetic chemists.

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. mdpi.comnih.govbeilstein-journals.org This reaction acts as the cornerstone for creating a vast array of substituted pyrazoles. nih.govresearchgate.net

The general mechanism involves an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. mdpi.com When an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine (like methylhydrazine) are used, a mixture of two regioisomers can be formed. beilstein-journals.orgnih.gov The reaction conditions, such as solvent and catalyst, can be optimized to favor the formation of one regioisomer over the other. nih.gov For instance, the use of aprotic dipolar solvents in an acid medium has been shown to provide good yields and high regioselectivity. nih.gov

A powerful modern approach for constructing the pyrazole ring is through [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition. mdpi.comnih.gov This method involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, common strategies include:

Nitrile Imines and Alkynes: Nitrile imines, typically generated in situ from hydrazonoyl halides, react readily with alkynes to form pyrazoles in a highly regioselective manner. researchgate.net

Diazo Compounds and Alkenes/Alkynes: The reaction of diazo compounds with alkenes produces pyrazolines, which can then be oxidized to pyrazoles. Alternatively, reaction with alkynes directly yields the pyrazole ring. mdpi.com

These cycloaddition reactions offer significant advantages, including mild reaction conditions and excellent functional group tolerance, making them suitable for complex molecule synthesis. researchgate.netorganic-chemistry.org Silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes is another innovative approach that proceeds under mild conditions. mdpi.comorganic-chemistry.org

α,β-Unsaturated ketones, also known as vinyl ketones, serve as effective precursors for pyrazole synthesis. nih.govresearchgate.net The reaction with a hydrazine derivative proceeds via a Michael addition, followed by intramolecular cyclization and dehydration to form a pyrazoline. nih.govresearchgate.net The intermediate pyrazoline is then oxidized to the corresponding aromatic pyrazole. nih.govresearchgate.net This method is particularly useful for synthesizing pyrazoles with specific substitution patterns that may not be easily accessible from 1,3-dicarbonyl compounds.

Specific Synthetic Routes for Bromophenyl Pyrazole Derivatives

Synthesizing this compound requires a strategy that correctly places the 3-bromophenyl group at the C4 position of the 1-methylpyrazole core.

There are two primary strategies for incorporating the 3-bromophenyl group into the target molecule: utilizing a precursor that already contains the moiety or performing a post-synthetic modification.

Strategy 1: Synthesis from Pre-functionalized Starting Materials

This is the most direct and common approach. It involves using a starting material that already possesses the 3-bromophenyl group. A plausible route begins with 3-bromoacetophenone. This ketone can be converted into a suitable 1,3-dicarbonyl equivalent. For example, reaction with dimethylformamide dimethyl acetal (DMF-DMA) yields an enaminone, which is a versatile intermediate. This enaminone can then undergo a cyclocondensation reaction with methylhydrazine to form the desired this compound. This method ensures the unambiguous placement of the 3-bromophenyl group at the desired position.

Strategy 2: Post-synthetic Bromination or Cross-Coupling

An alternative approach involves first synthesizing a 1-methyl-4-phenyl-1H-pyrazole scaffold and then introducing the bromine atom. This would typically be achieved through electrophilic aromatic substitution (bromination). However, this method can suffer from a lack of regioselectivity, potentially leading to bromination at other positions on the phenyl ring or even on the pyrazole ring itself. guidechem.comresearchgate.net

A more controlled, modern alternative is the use of palladium-catalyzed cross-coupling reactions. In this scenario, one could start with 4-bromo-1-methyl-1H-pyrazole and couple it with (3-bromophenyl)boronic acid (a Suzuki coupling). This provides excellent control over the substitution pattern, although it may involve more synthetic steps compared to Strategy 1.

The following table summarizes these synthetic strategies.

StrategyKey Starting MaterialsKey Reagents & ConditionsAdvantagesDisadvantages
Pre-functionalized Precursor 3-Bromoacetophenone, MethylhydrazineDMF-DMA, acid or base catalyst, heatingHigh regioselectivity, often fewer stepsAvailability of the specific starting material may be a limitation
Post-synthetic Cross-Coupling 4-Bromo-1-methyl-1H-pyrazole, (3-Bromophenyl)boronic acidPalladium catalyst (e.g., Pd(PPh₃)₄), baseExcellent regiocontrol, high functional group toleranceMore synthetic steps, cost of catalyst
Post-synthetic Bromination 1-Methyl-4-phenyl-1H-pyrazoleBromine (Br₂) or N-Bromosuccinimide (NBS), Lewis acidPotentially fewer steps than cross-couplingPoor regioselectivity, risk of multiple brominations

Regioselective Introduction of the N1-Methyl Group

The synthesis of this compound from its N-unsubstituted precursor, 4-(3-bromophenyl)-1H-pyrazole, presents a significant challenge in regioselectivity. The pyrazole ring possesses two adjacent nitrogen atoms (N1 and N2), and alkylation can potentially occur at either position, leading to a mixture of constitutional isomers. Achieving selective methylation at the N1 position is crucial for the unambiguous synthesis of the target compound.

Traditional methylation methods often result in poor selectivity. acs.org However, recent advancements have provided more controlled approaches. One effective strategy involves the use of sterically bulky α-halomethylsilanes as masked methylating reagents. acs.orgthieme-connect.com For instance, (chloromethyl)triisopropoxysilane can be used to alkylate the pyrazole. The steric hindrance of the triisopropoxysilyl group directs the alkylation preferentially to the less sterically hindered N1 position. Subsequent protodesilylation with a fluoride source, such as tetrabutylammonium fluoride (TBAF), removes the silyl group to yield the N1-methylated pyrazole with high regioselectivity, often exceeding a 99:1 ratio of N1 to N2 isomers. acs.orgthieme-connect.com

Another approach to control regioselectivity is through a stepwise process involving N-protection and subsequent methylation. nih.gov While effective, this multi-step process can be less efficient than direct, highly regioselective methods. The choice of base and solvent system can also influence the N1/N2 ratio in direct alkylation reactions. For example, using potassium carbonate in dimethyl sulfoxide (DMSO) has been shown to favor N1-alkylation for certain 3-substituted pyrazoles. acs.org

Table 1: Comparison of Reagents for N1-Methylation of Substituted Pyrazoles

Methylating Reagent Typical Conditions N1:N2 Selectivity Reference
Methyl Iodide K₂CO₃, DMF Often results in mixtures nih.gov

Catalytic Methodologies in the Synthesis of Pyrazole Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of pyrazole derivatives, including the formation of the core heterocyclic ring and the introduction of substituents.

Transition Metal-Catalyzed Coupling Reactions in Pyrazole Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming the carbon-carbon bond between the pyrazole core and the 3-bromophenyl group. The Suzuki-Miyaura coupling is a particularly prevalent method for this transformation. ccspublishing.org.cnnih.gov This reaction typically involves the coupling of a pyrazole-containing boronic acid or ester with an aryl halide, or conversely, a halogenated pyrazole with an arylboronic acid.

For the synthesis of this compound, a common pathway involves the Suzuki coupling of 4-iodo-1-methyl-1H-pyrazole or 4-bromo-1-methyl-1H-pyrazole with (3-bromophenyl)boronic acid. This reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄ or those derived from XPhos ligands, in the presence of a base like sodium carbonate or potassium phosphate. ccspublishing.org.cnnih.gov These reactions can be carried out under mild conditions and often provide good to excellent yields of the desired 4-aryl pyrazole. nih.gov

Direct C-H arylation represents a more atom-economical approach, avoiding the need for pre-functionalization of the pyrazole ring with a halogen. bohrium.comnih.gov In this method, a C-H bond on the pyrazole ring is directly coupled with an aryl halide. Palladium or copper catalysts are often employed. bohrium.com However, controlling regioselectivity can be a challenge, as multiple C-H bonds are available for activation. bohrium.comnih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions for 4-Aryl Pyrazole Synthesis

Reaction Type Reactants Catalyst System Key Features Reference
Suzuki-Miyaura Coupling 4-Bromo-1H-pyrazole + Phenylboronic acid XPhos-derived Pd precatalyst, K₃PO₄ Good to very good yields, mild conditions nih.gov
Suzuki-Miyaura Coupling 4-Iodo-1-methyl-1H-pyrazole + Arylboronic acids Pd/C Solid-supported catalyst, solution-phase synthesis ccspublishing.org.cn

Lewis Acid Catalysis for Pyrazole Formation

Lewis acid catalysis is primarily employed in the initial construction of the pyrazole ring itself. The classical Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. Lewis acids can facilitate this cyclocondensation reaction.

A notable method involves the Lewis acid-catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines, such as methylhydrazine. researchgate.net This approach yields pyrazole derivatives with complete regioselectivity at ambient temperature. Another strategy utilizes a DBU/Lewis acid (e.g., AlCl₃) mediated annulation of donor-acceptor cyclopropanes with arylhydrazines to produce fully substituted pyrazoles. nih.gov While not directly forming the target compound, these methods illustrate the utility of Lewis acids in regioselectively constructing the pyrazole core, which can then be further functionalized.

Environmentally Benign Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly, or "green," synthetic methodologies. These approaches aim to reduce waste, minimize the use of hazardous solvents, and decrease energy consumption.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities. rsc.orgniscpr.res.innih.gov

This technology has been successfully applied to the synthesis of pyrazole derivatives. For instance, microwave irradiation has been used to promote the Suzuki cross-coupling reaction for the synthesis of 4-aryl pyrazoles, offering advantages of mild conditions, simple operation, and high yields in a short timeframe. ccspublishing.org.cn The Vilsmeier-Haack reaction to form pyrazole-4-carbaldehydes, which are precursors to other derivatives, has also been shown to be significantly faster under microwave irradiation compared to conventional heating. niscpr.res.in Furthermore, one-pot syntheses of pyrazolones have been developed using microwave-assisted, solvent-free conditions. mdpi.comnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

Reaction Conventional Method Microwave Method Reference
Cyclocondensation of Hydrazone 3-5 hours at 100-120°C 45-120 seconds niscpr.res.in
Suzuki Coupling Several hours Minutes ccspublishing.org.cndergipark.org.tr

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, reactions reduce environmental pollution, lower costs, and simplify work-up procedures. nih.govias.ac.in

Solvent-free conditions have been effectively applied to the synthesis of various pyrazole derivatives. Often, these reactions are facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst. For example, the one-pot synthesis of 4-bromopyrazole derivatives has been achieved under solvent-free conditions using silica gel-supported sulfuric acid as a catalyst. scielo.org.mxresearchgate.net Similarly, Brønsted-acidic ionic liquids have been used as reusable catalysts for the solvent-free synthesis of pyranopyrazoles. ias.ac.in These methods are not only environmentally friendly but also often result in high yields and shorter reaction times. ias.ac.inresearchgate.net The combination of microwave assistance and solvent-free conditions can be particularly effective, as demonstrated in the synthesis of pyrazolone (B3327878) derivatives. mdpi.comnih.gov

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach in modern organic synthesis, allowing for the construction of complex molecular architectures in a single, convergent step. mdpi.combeilstein-journals.org This strategy is particularly valuable in heterocyclic chemistry, where it provides rapid access to diverse scaffolds, such as the pyrazole core, which is a key feature in many pharmaceutical agents. nih.gov The primary advantage of MCRs lies in their ability to combine three or more starting materials in one pot, which simplifies reaction procedures, reduces waste, and minimizes the need for purification of intermediates. nih.gov

For the synthesis of substituted pyrazoles, MCRs typically involve the condensation of a hydrazine derivative with a 1,3-dielectrophile, which can be either pre-formed or generated in situ. beilstein-journals.org Various methodologies have been developed, including three- and four-component strategies that utilize reactants like aldehydes, β-ketoesters, malononitrile, and hydrazine hydrate to yield highly functionalized pyrazole systems. mdpi.combeilstein-journals.org These reactions often proceed through a cascade of events, such as Knoevenagel condensation, Michael addition, and cyclization, to build the final heterocyclic ring. mdpi.com

While the provided literature extensively covers MCRs for various pyrazole derivatives, including fused systems like pyrano[2,3-c]pyrazoles, a specific multi-component reaction for the direct, one-pot synthesis of this compound is not explicitly detailed. nih.govscispace.com However, based on established principles of pyrazole synthesis, a hypothetical MCR pathway can be proposed. Such a reaction would likely involve the condensation of methylhydrazine with a three-carbon synthon that already contains the 3-bromophenyl group at the central carbon.

A plausible three-component approach could involve the reaction between methylhydrazine, a 1,3-dicarbonyl compound substituted at the C2 position with the 3-bromophenyl group, or a suitable equivalent generated in-situ. The general mechanism for such a reaction involves the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The selection of an appropriate catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Below is a table outlining a proposed multi-component reaction for the synthesis of the target compound based on these principles.

Reactant 1 Reactant 2 Catalyst/Solvent Product Yield
Methylhydrazine2-(3-bromophenyl)malondialdehydeAcid catalyst (e.g., Acetic Acid) / EthanolThis compoundNot Reported

Table 1: Proposed Three-Component Synthesis of this compound

The structural elaboration of the pyrazole core using MCRs offers a significant advantage by enabling the introduction of various substituents in a single synthetic operation. This modularity allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies. The development of novel MCRs continues to be an active area of research, focusing on expanding the scope of compatible reactants and employing greener, more sustainable catalysts and reaction media, such as water. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the electronic environment of hydrogen atoms within a molecule. For 4-(3-bromophenyl)-1-methyl-1H-pyrazole, the ¹H NMR spectrum would reveal distinct signals corresponding to the protons on the pyrazole (B372694) ring, the methyl group, and the bromophenyl ring. The chemical shifts (δ) of these protons are influenced by the electron density of their surroundings. For instance, the protons on the aromatic rings are expected to appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the ring current. The protons on the pyrazole ring will have characteristic shifts, and the methyl protons will appear as a singlet in the upfield region (around δ 3.8-4.0 ppm). The coupling patterns (splitting of signals) would further elucidate the spatial relationship between neighboring protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyrazole H-37.5 - 7.8Singlet
Pyrazole H-57.8 - 8.1Singlet
Methyl (N-CH₃)3.8 - 4.1Singlet
Phenyl H-2'7.6 - 7.9Singlet/Doublet
Phenyl H-4'7.3 - 7.6Triplet
Phenyl H-5'7.2 - 7.5Doublet
Phenyl H-6'7.4 - 7.7Doublet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. Aromatic and pyrazole ring carbons are expected to resonate in the downfield region (δ 110-150 ppm), while the methyl carbon will appear in the upfield region (around δ 35-45 ppm).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
Pyrazole C-3138 - 142
Pyrazole C-4115 - 120
Pyrazole C-5128 - 132
Methyl (N-CH₃)35 - 45
Phenyl C-1'135 - 140
Phenyl C-2'125 - 130
Phenyl C-3'120 - 125
Phenyl C-4'130 - 135
Phenyl C-5'128 - 133
Phenyl C-6'123 - 128

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

While 1D NMR provides information about the types of protons and carbons, 2D NMR techniques are essential for establishing the connectivity between them.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the proton networks within the pyrazole and bromophenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the connection between the bromophenyl ring and the pyrazole ring at the C-4 position, as well as the position of the methyl group on the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This would be useful in confirming the stereochemistry and conformation of the molecule, for instance, the through-space relationship between the protons of the methyl group and the protons on the pyrazole ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₀H₉BrN₂. The experimentally determined exact mass should be in close agreement with the calculated theoretical mass.

Interactive Data Table: HRMS Data

Ion Calculated m/z Observed m/z Elemental Formula
[M+H]⁺237.0025Data not availableC₁₀H₁₀BrN₂⁺

Note: The observed m/z value would be obtained from experimental data.

Fragmentation Patterns and Structural Information from Mass Spectrometry

Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. Key fragmentation pathways would likely involve the cleavage of the bonds connecting the pyrazole and bromophenyl rings, and the loss of the methyl group. The presence of bromine would be indicated by a characteristic isotopic pattern for fragments containing this atom (a pair of peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

m/z Possible Fragment Structure Notes
236/238[C₁₀H₉BrN₂]⁺Molecular ion peak with bromine isotope pattern.
157/159[C₆H₄Br]⁺Fragment corresponding to the bromophenyl cation.
81[C₄H₅N₂]⁺Fragment corresponding to the methylpyrazole cation.
156[C₁₀H₈N₂]⁺Loss of HBr from the molecular ion.

Note: These are predicted fragmentation patterns. The actual fragmentation will depend on the ionization method and energy.

Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle that is generally susceptible to electrophilic attack. wikipedia.orgmdpi.com In substituted pyrazoles, the position of electrophilic attack is directed by the existing substituents. For 4-(3-bromophenyl)-1-methyl-1H-pyrazole, the primary site for electrophilic substitution is the C4 position of the pyrazole ring. rrbdavc.orgresearchgate.net This is because the nitrogen atoms in the pyrazole ring are electron-withdrawing, deactivating the adjacent C3 and C5 positions towards electrophilic attack. mdpi.com The C4 position, being further from the nitrogen atoms, is consequently the most nucleophilic position on the pyrazole ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. The general mechanism involves the attack of the π-electrons of the pyrazole ring on the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the pyrazole ring, yielding the substituted product. masterorganicchemistry.com The stability of the intermediate carbocation plays a crucial role in determining the reaction rate and regioselectivity. libretexts.org

For instance, in the nitration of a similar 1,3-disubstituted pyrazole, the electrophile (NO₂⁺) is generated from nitric acid and sulfuric acid and then attacks the C4 position. libretexts.org Halogenation, such as bromination or chlorination, typically requires a Lewis acid catalyst to generate a more potent electrophile. wikipedia.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyrazoles
ReactionReagentsPosition of SubstitutionReference
NitrationHNO₃, H₂SO₄C4 libretexts.org
BrominationBr₂, FeBr₃C4 wikipedia.org
ChlorinationCl₂, AlCl₃C4 wikipedia.org
SulfonationFuming H₂SO₄C4 wikipedia.org
ThiocyanationPhICl₂, NH₄SCNC4 beilstein-journals.org
SelenocyanationPhICl₂, KSeCNC4 beilstein-journals.org

Nucleophilic Substitution Reactions Involving the Bromophenyl Moiety

The bromine atom on the phenyl ring of this compound is susceptible to nucleophilic substitution, primarily through palladium-catalyzed cross-coupling reactions. nobelprize.orglibretexts.org These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgmdpi.com

The general mechanism for these cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, involves a catalytic cycle with a palladium complex. nobelprize.orgrhhz.net The cycle typically begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by transmetalation (in the case of Suzuki or Negishi coupling) or migratory insertion (in the case of Heck coupling), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nobelprize.orgrhhz.net

Suzuki Coupling: This reaction involves the coupling of the bromophenyl moiety with an organoboron reagent in the presence of a palladium catalyst and a base. This is a versatile method for forming new C-C bonds.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the bromophenyl group with an amine in the presence of a palladium catalyst and a strong base.

Heck Coupling: In this reaction, the bromophenyl group is coupled with an alkene to form a new C-C bond, typically with the introduction of a vinyl group.

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerBond FormedCatalyst SystemReference
Suzuki CouplingOrganoboron ReagentC-CPd(0) complex, Base nobelprize.org
Buchwald-Hartwig AminationAmineC-NPd(0) complex, Strong Base rhhz.net
Heck CouplingAlkeneC-CPd(0) complex, Base nobelprize.org
Sonogashira CouplingTerminal AlkyneC-CPd(0) complex, Cu(I) co-catalyst, Base nih.gov

Oxidative and Reductive Transformations of the Pyrazole Nucleus and Substituents

The pyrazole ring is generally stable to mild oxidizing and reducing conditions. However, under more vigorous conditions, both the pyrazole nucleus and its substituents can undergo transformations.

Oxidation: The pyrazole ring itself is relatively resistant to oxidation. However, substituents on the ring can be oxidized. For example, a methyl group on the pyrazole ring could potentially be oxidized to a carboxylic acid. The bromophenyl group is generally stable to oxidation. In some cases, oxidative dehydrogenative coupling of pyrazol-5-amines can lead to the formation of azopyrrole derivatives. nih.gov There are also instances of pyrazole ring transformation under oxidative conditions, such as the conversion of pyrazolyl-substituted amidrazones into 1,2,4-triazolyl ketone hydrazones, where air oxidation is a crucial step. researchgate.net

Reduction: The bromophenyl group can be dehalogenated through catalytic hydrogenation or by using reducing agents like tin and hydrochloric acid. This would convert the this compound to 1-methyl-4-phenyl-1H-pyrazole. The pyrazole ring is generally resistant to reduction under these conditions.

Mechanisms of Pyrazole Ring Formation and Functionalization

The synthesis of 1,4-disubstituted pyrazoles like this compound can be achieved through several methods, with the Knorr pyrazole synthesis and 1,3-dipolar cycloadditions being the most common. rsc.orgmdpi.com

Knorr Pyrazole Synthesis: This is a classic method for pyrazole synthesis involving the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. rsc.orgresearchgate.net For the target molecule, this would involve the reaction of a 1-(3-bromophenyl)-1,3-dione with methylhydrazine. The mechanism proceeds through the initial formation of a hydrazone or enamine intermediate, followed by cyclization and dehydration to form the aromatic pyrazole ring. rsc.org Kinetic studies have shown this reaction to be complex, potentially involving autocatalysis and unexpected intermediates. rsc.org

1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile, such as an alkyne or an alkene. mdpi.comorganic-chemistry.org For instance, the reaction of a nitrile imine generated from a 3-bromobenzaldehyde (B42254) hydrazone with an appropriate alkyne could yield the desired pyrazole. DFT studies have been employed to investigate the regio- and stereoselectivity of these cycloaddition reactions. mdpi.com

Functionalization: The pyrazole ring can be further functionalized after its formation. As discussed, electrophilic substitution occurs at the C4 position. The bromophenyl moiety allows for a wide range of functionalization through cross-coupling reactions.

Investigation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in the reactions of this compound is crucial for optimizing reaction conditions and predicting outcomes.

In Pyrazole Ring Formation: In the Knorr synthesis, hydroxylpyrazolidine intermediates have been observed and in some cases isolated. rsc.org Transient flow methods have been used to acquire kinetic data and construct microkinetic models, providing insights into the reaction mechanism, including the involvement of unexpected di-addition intermediates. rsc.org

In Photochemical Reactions: Studies on the phototransposition of 1-methyl-4-phenylpyrazole have revealed the involvement of an isocyanide intermediate in the pathway that does not proceed through an enaminonitrile intermediate. acs.org

Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms. researchgate.netaip.orgresearchgate.net DFT studies have been used to:

Elucidate the regio- and stereoselectivity of 1,3-dipolar cycloaddition reactions for pyrazole synthesis. mdpi.com

Analyze the electronic properties, such as HOMO-LUMO energies, to predict reactivity. researchgate.netaip.org

Investigate the transition states in palladium-catalyzed cross-coupling reactions to understand the factors controlling the reaction's efficiency and selectivity. acs.org

These computational approaches provide valuable insights into the energetics of different reaction pathways and the structures of transient species that are often difficult to observe experimentally.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the structural and electronic properties of pyrazole (B372694) derivatives. nih.gov Methods like B3LYP are frequently used in conjunction with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. derpharmachemica.comresearchgate.net

Geometry optimization is a critical first step in computational analysis, seeking the lowest energy (most stable) conformation of a molecule. For 4-(3-bromophenyl)-1-methyl-1H-pyrazole, a key structural parameter is the dihedral angle between the planes of the pyrazole ring and the 3-bromophenyl ring. Studies on similar molecules, such as 3-(3-bromophenyl) derivatives, show that these rings are typically twisted relative to each other. For instance, in dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate, the bromophenyl ring is nearly perpendicular to its attached pyrazole ring, with a dihedral angle of 88.95 (9)°. nih.gov In another related compound, 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angle between the C-bound benzene (B151609) ring and the pyrazole ring is 36.48 (10)°. nih.gov This twist arises from steric hindrance and electronic interactions between the two ring systems.

The optimization process yields critical data on bond lengths and angles. Theoretical calculations for related pyrazole structures show good agreement with experimental data from X-ray crystallography. researchgate.netnih.gov

Table 1: Representative Calculated vs. Experimental Bond Lengths for a Pyrazole Derivative Data for 3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Bond Calculated Length (Å) (DFT/B3LYP)
C-Br 1.912
N1-N2 1.385
N1-C5 1.491
N2-C3 1.295
C3-C4 1.502
C4-C5 1.559

Note: This interactive table contains data for a closely related compound to illustrate typical bond lengths. researchgate.net

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of chemical reactivity, kinetic stability, and polarizability. nih.govicm.edu.pl

A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.gov In pyrazole derivatives, the HOMO is often localized over the pyrazole ring and adjacent atoms, while the LUMO can be distributed across the phenyl ring system. researchgate.netresearchgate.net This distribution facilitates intramolecular charge transfer (ICT), a key feature in many biologically active and optically interesting molecules.

Table 2: Frontier Orbital Energies and Energy Gaps for Related Pyrazole Derivatives

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Pyrazole Derivative 1 -6.21 -1.78 4.43
Pyrazole Derivative 2 -6.54 -2.54 4.00
Pyrazole Derivative 3 -5.428 -1.326 4.102

Note: This interactive table presents data from various pyrazole derivatives to illustrate typical energy values. icm.edu.plsciensage.info

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. deeporigin.com

For pyrazole derivatives, MESP maps typically show regions of negative potential (colored red or yellow) around the electronegative nitrogen atoms of the pyrazole ring. researchgate.netresearchgate.net These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are usually found around the hydrogen atoms and indicate sites prone to nucleophilic attack. researchgate.net The bromine atom on the phenyl ring would also influence the potential map, creating a region of slight negative to neutral potential due to its electronegativity and lone pairs. dergipark.org.tr

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netresearchgate.net

In pyrazole systems, significant interactions often occur between the lone pair orbitals of the nitrogen atoms (n) and the antibonding π* orbitals of the aromatic rings. These n → π* and π → π* interactions lead to electron delocalization, which stabilizes the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger electronic delocalization and greater molecular stability. researchgate.netgrafiati.com

Population analysis methods like Mulliken and Hirshfeld are used to calculate the partial atomic charges on each atom in a molecule. researchgate.netresearchgate.netresearchgate.net This charge distribution is fundamental to understanding a molecule's dipole moment, polarizability, and reactive sites. chemrxiv.org

In pyrazole derivatives, the nitrogen atoms consistently show negative Mulliken charges, confirming their electron-rich nature as seen in MESP maps. researchgate.netrdd.edu.iq The carbon atom attached to the bromine (C-Br) would be expected to carry a positive charge due to the high electronegativity of the bromine atom. These calculated charges are basis-set dependent but provide a valuable qualitative understanding of the electronic landscape of the molecule. nih.gov

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. openmopac.net By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated. nih.gov This calculated spectrum is then often compared with experimental data. A high degree of correlation between the theoretical and experimental spectra serves to validate the accuracy of the computational model and the optimized geometry. derpharmachemica.com

For pyrazole derivatives, characteristic vibrational modes include C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and various in-plane and out-of-plane bending modes. rdd.edu.iqresearchgate.net The C-Br stretching vibration is also a key feature. Theoretical frequencies are often scaled by an empirical factor (e.g., 0.9613) to correct for anharmonicity and limitations of the theoretical level. researchgate.net

Table 3: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Pyrazole Derivative Data for (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole

Assignment Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
Aromatic C-H Stretch 3081-3026 3022
Methyl C-H Stretch 2998, 2946 -
Ring C=C Stretch 1580, 1564 1597, 1552
C-H In-plane Bend 1378, 1084 1373, 1101
C-H Out-of-plane Bend 764, 813 759, 831

Note: This interactive table presents data for a related pyrazole to illustrate the correlation between calculated and observed spectroscopic data. derpharmachemica.com

Theoretical Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Computational methods are frequently employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of pyrazole derivatives, providing valuable assistance in structure elucidation and characterization. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. researchgate.netnih.gov This method is often combined with Density Functional Theory (DFT) functionals, such as B3LYP, and various basis sets (e.g., 6-311++G(d,p)) to achieve a high degree of accuracy. nih.govnih.gov For halogenated pyrazoles, second-order Møller–Plessett perturbation theory (MP2) has also been utilized to compute ¹H NMR chemical shifts. semanticscholar.org

These theoretical calculations can accurately reproduce experimental values, helping to assign specific resonances to the protons and carbons within the molecule. For instance, studies on 4-halogenated-1H-pyrazoles have shown a good correlation between calculated and experimental chemical shifts. semanticscholar.org The theoretical data provides a basis for understanding how the electronic environment of each nucleus is affected by the substituents on the pyrazole and phenyl rings.

Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for 4-Bromo-1H-pyrazole. semanticscholar.org
ProtonExperimental Shift (ppm)Calculated Shift (ppm) (mp2/cc-pVTZ)
N-H12.87710.45
H3,57.6437.73

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for understanding the intricate details of chemical reactions involving pyrazoles. DFT calculations are particularly useful for mapping potential energy surfaces, identifying transition states, and calculating activation energies, which helps in elucidating reaction mechanisms. mdpi.comacs.org

The synthesis of the pyrazole core itself, often achieved through [3+2] cycloaddition reactions, has been the subject of theoretical investigation. mdpi.com Computational studies can predict the regioselectivity and stereoselectivity of such reactions, explaining why certain isomers are formed preferentially. mdpi.com Furthermore, DFT has been used to explore the mechanisms of subsequent functionalization reactions, such as N-alkylation. researchgate.net These models can reveal the role of catalysts and solvents in the reaction pathway, demonstrating, for example, how solvents like water can facilitate reactions by forming hydrogen bonds with substrates. acs.org In some cases, computational studies have uncovered unexpected reaction pathways, such as isomerization mechanisms that proceed via protonation and the formation of a carbocation intermediate. nih.gov

Investigation of Nonlinear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems, like many pyrazole derivatives, are of significant interest for their potential applications in nonlinear optics (NLO). nih.gov Computational chemistry provides a framework for predicting and understanding the NLO properties of these materials. nih.gov Methods such as DFT and time-dependent DFT (TD-DFT) are used to calculate key parameters that govern NLO activity, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netresearchgate.net

A large first-order hyperpolarizability value is indicative of a strong NLO response. proquest.com Studies on structurally similar compounds, such as 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, have been conducted using DFT methods and have revealed promising NLO properties. researchgate.net These computational investigations suggest that the electronic properties of the bromophenyl and methyl-pyrazole moieties contribute to significant intramolecular charge transfer, a key factor for enhancing NLO activity. The theoretical prediction of these properties is crucial for the rational design of new organic materials for applications in optical data storage, signal processing, and telecommunications. researchgate.netresearchgate.net

Table 2: Calculated NLO Properties of a Representative Pyrazole Derivative. researchgate.net
PropertyCalculated Value
Dipole Moment (μ)4.3785 Debye
Mean First Hyperpolarizability (β)1.39 x 10⁻²⁷ esu

Biological and Pharmacological Research Applications

General Pharmacological Relevance of Pyrazole (B372694) Derivatives

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a crucial scaffold in medicinal chemistry due to its diverse and significant biological activities. nih.govglobalresearchonline.netmdpi.com This structural motif is present in numerous compounds that exhibit a wide range of pharmacological properties, making it a privileged structure in drug discovery. nih.govmdpi.com The versatility of the pyrazole nucleus allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to enhance interaction with biological targets. nih.gov

The pharmacological importance of pyrazole derivatives is underscored by their presence in several clinically approved drugs. nih.govmdpi.com For instance, celecoxib (B62257) is a well-known selective cyclooxygenase-2 (COX-2) inhibitor used for its anti-inflammatory effects, while other derivatives have been developed as analgesics, antipsychotics, and anti-obesity agents. nih.govmdpi.com The broad therapeutic potential of this class of compounds has spurred extensive research into their synthesis and biological evaluation. nih.govglobalresearchonline.net

The scope of their pharmacological activities is extensive, including anticancer, antimicrobial (antibacterial, antifungal, antiviral), anti-inflammatory, analgesic, anticonvulsant, antidepressant, and enzyme inhibitory effects. nih.govglobalresearchonline.netacademicstrive.com Researchers have successfully designed and synthesized numerous pyrazole analogs that act on a variety of biological targets, such as protein kinases, cyclooxygenases, and microbial enzymes, demonstrating the scaffold's value in developing novel therapeutic agents for a wide array of diseases. nih.govijpsjournal.comeurekaselect.com

In Vitro and In Vivo Biological Activity Spectrum

While the broader class of pyrazole derivatives has been extensively studied, research on the specific compound 4-(3-bromophenyl)-1-methyl-1H-pyrazole is more niche. The following sections detail the available research findings regarding its biological activities.

The pyrazole scaffold is a key feature in many compounds designed as anticancer agents. nih.govresearchgate.netbenthamdirect.com These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases like cyclin-dependent kinases (CDKs), tubulin polymerization, and receptor tyrosine kinases, which are crucial for cell cycle regulation and proliferation. nih.govbenthamdirect.comhilarispublisher.com The substitution pattern on the pyrazole ring significantly influences the compound's efficacy and selectivity against different cancer cell lines. nih.govresearchgate.net For example, derivatives with halogen substitutions, such as bromo- and chloro- groups on an attached phenyl ring, have shown potent cytotoxicity against cell lines like human lung cancer (A549), fibrosarcoma (HT1080), and breast cancer (MCF-7). srrjournals.com

Specific research into the anticancer properties of This compound is not extensively documented in publicly available literature. However, studies on structurally similar compounds provide context. For instance, a series of pyrazoline derivatives demonstrated that a compound substituted with a 4-bromophenyl group at the pyrazole ring was the most active, inhibiting the growth of A549, HeLa, and MCF-7 cancer cell lines with IC50 values of 8.0 µM, 9.8 µM, and 5.8 µM, respectively. srrjournals.com This highlights the potential significance of the bromo-phenyl moiety for anticancer activity within this chemical class. Further investigation is required to determine the specific cytotoxic profile and mechanistic action of this compound itself.

Pyrazole derivatives are recognized for their broad-spectrum antimicrobial activities. nih.govnih.govorientjchem.org They have been investigated as potential antibacterial, antifungal, and antiviral agents, with their mechanism of action often involving the inhibition of essential microbial enzymes or pathways. nih.goveurekaselect.comnih.gov For example, certain pyrazole analogs act as inhibitors of bacterial type II topoisomerases, such as DNA gyrase, which are vital for bacterial replication. eurekaselect.comnih.gov

The antimicrobial potential of This compound specifically has not been detailed in the reviewed literature. However, the general class of pyrazoles has shown promise. Studies have reported that various substituted pyrazoles exhibit moderate to potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species like Aspergillus niger and Candida albicans. nih.govnih.govbiointerfaceresearch.com The introduction of different functional groups and aryl moieties onto the pyrazole core is a common strategy to enhance this activity. nih.govbiointerfaceresearch.com Without direct experimental data, the specific antimicrobial spectrum of this compound remains to be elucidated.

The anti-inflammatory properties of pyrazole derivatives are among their most well-documented biological activities. ijpsjournal.comresearchgate.netnih.gov The primary mechanism for this effect is often the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation. ijpsjournal.comnih.gov The drug celecoxib, a pyrazole-containing compound, is a selective COX-2 inhibitor, which provides anti-inflammatory relief with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. ijpsjournal.comnih.gov

Research has shown that the anti-inflammatory activity of pyrazole compounds can be influenced by the nature of the substituents on the heterocyclic ring. nih.gov While direct studies on the anti-inflammatory or COX-inhibitory activity of This compound are not available in the current literature, related compounds have demonstrated significant potential. For instance, some pyrazoline derivatives have shown potent inhibition of carrageenan-induced paw edema in animal models, a standard test for acute inflammation. nih.govresearchgate.net The antioxidant properties of some pyrazoles may also contribute to their anti-inflammatory effects by scavenging reactive oxygen species (ROS) that are implicated in the inflammatory process. nih.gov

Beyond COX, pyrazole derivatives have been identified as inhibitors of a wide range of other enzymes, demonstrating their versatility as therapeutic scaffolds. globalresearchonline.net This includes enzymes relevant to cancer, such as PI3 kinase and cyclin-dependent kinases (CDKs), as well as those involved in metabolic disorders and neurodegenerative diseases. nih.govresearchgate.net For example, certain pyrazole-based compounds have been evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and α-amylase for the management of type 2 diabetes. researchgate.net Others have been investigated as inhibitors of carbonic anhydrase and bacterial enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), highlighting their potential as diuretics and antibiotics, respectively. tandfonline.comnih.gov

There is no specific data available from the search results regarding the inhibitory activity of This compound against cholinesterase, α-glucosidase, α-amylase, or PI3K. The development of pyrazole derivatives as potent and selective enzyme inhibitors often involves extensive structure-activity relationship (SAR) studies to optimize their interaction with the target enzyme's active site. nih.govresearchgate.net The unique substitution pattern of this compound would require specific enzymatic screening to determine its inhibitory profile against these or other enzymes.

Molecular Mechanisms of Action and Target Identification

The molecular mechanisms through which pyrazole derivatives exert their pharmacological effects are diverse and depend heavily on their specific chemical structures. nih.gov In the context of cancer, pyrazoles have been shown to interact with the ATP-binding pocket of various protein kinases, such as CDKs, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net Molecular docking and dynamics simulations have been used to validate the binding modes of these inhibitors within the catalytic domain of their target enzymes. researchgate.net For antimicrobial action, some pyrazoles function by inhibiting bacterial topoisomerases, thereby preventing DNA replication and repair. nih.gov

For This compound , specific molecular targets and mechanisms of action have not been identified in the available scientific literature. To elucidate its biological function, research would be needed to screen the compound against various cellular targets. Techniques such as in silico molecular docking could predict potential binding interactions with known protein structures, which would then require experimental validation through enzymatic assays and cellular studies. Western blot analysis and cell cycle analysis would be crucial to confirm target engagement and downstream cellular effects, such as apoptosis or inhibition of inflammatory pathways. researchgate.net Without such dedicated studies, the precise molecular basis for any potential activity of this specific compound remains speculative.

Receptor Binding and Ligand-Target Interactions

The efficacy of a pharmacological agent is fundamentally linked to its ability to bind to specific biological targets, such as proteins and receptors. Pyrazole-containing compounds are recognized for their capacity to act as effective ligands, engaging in a variety of molecular interactions within the binding sites of target proteins. nih.govrsc.org The structure of this compound, featuring a pyrazole core, an N1-methyl group, and a 3-bromophenyl substituent, allows for a range of interactions.

The nitrogen atoms of the pyrazole ring can serve as hydrogen bond acceptors, while the N-1 atom, if unsubstituted, can act as a hydrogen bond donor. nih.gov The aromatic nature of both the pyrazole and the bromophenyl rings facilitates π–π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a receptor's binding pocket. nih.gov Furthermore, a recent study on pyrazole-based small molecule agonists of the apelin receptor demonstrated that these compounds can achieve high binding affinities, competitively displacing natural ligands. duke.edu The specific orientation and binding mode of this compound would be dictated by the collective contribution of these potential interactions, determining its affinity and selectivity for a given biological target.

Inhibition of Specific Biological Pathways

The therapeutic potential of pyrazole derivatives often stems from their ability to inhibit the activity of key enzymes or block signaling pathways implicated in disease pathogenesis. Research has shown that compounds with a pyrazole core can act as inhibitors for a variety of critical biological targets.

For instance, pyrazole derivatives have been investigated as:

Kinase Inhibitors : Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Certain pyrazole structures have been identified as inhibitors of specific kinases, such as BRAF, which is frequently mutated in melanoma. nih.gov

Enzyme Inhibitors : Pyrazole compounds have been found to inhibit enzymes involved in inflammation and metabolic disorders. ontosight.aiontosight.ai For example, some derivatives show potential as dipeptidyl peptidase-IV (DPP-IV) inhibitors, a target for type 2 diabetes treatment. chemmethod.com

Antimicrobial Agents : The pyrazole nucleus is a component of compounds designed to interfere with essential biochemical processes in microorganisms, giving them potential antibacterial or antifungal properties. ontosight.ainih.gov

While specific pathway inhibition data for this compound is not extensively detailed in the available literature, its structural similarity to known inhibitors suggests it could be a candidate for investigation against similar biological pathways.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. nih.govrsc.org For this compound, SAR analysis focuses on how the bromophenyl and N1-methyl groups contribute to its pharmacological profile.

Impact of Bromophenyl Substitution on Bioactivity

The presence, position, and nature of a substituent on the phenyl ring of a pyrazole derivative can dramatically alter its biological activity. The 3-bromophenyl group in the target compound is significant for several reasons.

Electronic Effects : The bromine atom is an electron-withdrawing group, which can influence the electron density of the entire molecule. This can affect how the compound interacts with the electron-rich or electron-poor regions of a biological target. globalresearchonline.net

Steric and Hydrophobic Properties : The bromine atom adds steric bulk and increases the lipophilicity (hydrophobicity) of the molecule. This can enhance binding to hydrophobic pockets within a protein's active site.

Halogen Bonding : The bromine atom can participate in halogen bonding, a noncovalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein, which can contribute to binding affinity and selectivity.

Studies on related compounds have shown the importance of halogen substitution. For example, a pyrazole derivative with a p-bromophenyl group at the N1 position was found to be a highly active antitubercular agent. nih.gov Conversely, in a study on pyrazoles designed to disperse biofilms, halogen substituents other than fluorine led to a loss of activity, highlighting the specificity of these interactions. nih.gov Theoretical studies on a related compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, also underscore the interest in brominated pyrazoles for potential applications. nih.gov

Table 1: Influence of Phenyl Substituents on Pyrazole Activity
Substituent Position Observed Effect on Bioactivity Reference Compound Class
Bromo para (N1) High antitubercular activity Pyrazole derivatives
Fluoro ortho Potent anti-biofilm activity 4-arylazo-3,5-diamino-1H-pyrazoles
Chloro/Bromo ortho/meta/para Loss of anti-biofilm activity 4-arylazo-3,5-diamino-1H-pyrazoles
Electron-donating Varies Increased anti-inflammatory activity 2-(5-Substituted-1H-pyrazol-3-yl) naphthalen-1-ol

Role of N1-Methyl Group in Pharmacological Profile

Firstly, the presence of the methyl group prevents the N1 atom from acting as a hydrogen bond donor, which can be a key factor in receptor selectivity. nih.gov Secondly, this small alkyl group can fit into specific small hydrophobic pockets within a binding site, potentially enhancing affinity. In the development of the kinase inhibitor lorlatinib, an N-methyl group was noted to point towards and interact with the protein's P-ring. nih.gov

Furthermore, studies on apelin receptor agonists revealed that replacing a larger aryl group at the N1 position with smaller alkyl or cycloalkyl groups significantly enhanced potency, suggesting that the size and nature of the N1 substituent are critical for optimizing biological response. duke.edu The synthesis of N1-methyl pyrazoles is also influenced by the enhanced nucleophilicity of the nitrogen atom carrying the methyl group, which can direct the regioselectivity of the reaction. mdpi.com

In Silico Drug Design and Discovery

Computational methods, or in silico techniques, are indispensable tools in modern drug discovery, allowing researchers to predict how a molecule might behave before it is synthesized in a lab. These methods save time and resources by prioritizing the most promising candidates for further development.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). amazonaws.com This method is widely used to study pyrazole derivatives. chemmethod.comnih.gov For this compound, docking simulations can provide valuable hypotheses about its potential biological targets and binding modes.

In a typical docking simulation, the 3D structure of the ligand is placed into the binding site of a protein with a known structure. The software then calculates the most likely binding poses and estimates the binding affinity, often expressed as a docking score. researchgate.net

Studies on structurally related bromophenyl-pyrazole compounds have utilized molecular docking to elucidate their interactions. For example, docking of a series of pyrazole derivatives containing a 4-(3-bromophenyl) moiety against microbial protein targets revealed low binding energies, suggesting favorable interactions. amazonaws.com Another computational study on 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole performed docking against acetylcholinesterase and butyrylcholinesterase enzymes to predict binding conformations. dergipark.org.tr

Table 2: Predicted Interactions from Molecular Docking of a Related Pyrazole Derivative
Protein Target Interacting Amino Acid Residues Type of Interaction Predicted Binding Affinity (kcal/mol)
Acetylcholinesterase Tyr121, Trp279, Tyr334 π-π stacking, Hydrophobic -9.5
Butyrylcholinesterase Trp82, Tyr332 π-π stacking, Hydrophobic -8.8
DPP-IV Enzyme Phe357, Tyr666, Arg358 π-π stacking, Hydrophobic Not specified
Microbial Proteins Varies Low crucial binding energy Varies

Data is illustrative based on studies of similar bromophenyl-pyrazole derivatives and may not represent the exact results for this compound.

These simulations can highlight key interactions, such as hydrogen bonds with polar residues or hydrophobic and π-stacking interactions with nonpolar and aromatic residues, guiding the rational design of more potent and selective analogs. chemmethod.com

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

A study on the related compound, 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4h-pyrazole, offers a predictive ADMET profile that may share some similarities due to the common bromophenyl-pyrazole scaffold. dergipark.org.tr It is important to note that substitutions on the pyrazole ring and the nature of the side chains can significantly influence the ADMET properties.

Detailed research findings from computational in silico models for 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4h-pyrazole suggest the following characteristics:

Absorption: The predicted data indicates that this related compound likely has good absorption properties. dergipark.org.tr The analysis of its physicochemical and lipophilicity features suggests favorable permeability and solubility, which are key factors for oral bioavailability. dergipark.org.tr

Distribution: Information regarding the specific distribution of this compound in various tissues is not detailed in the available research. However, its lipophilicity coefficient (LogP) suggests it may distribute into tissues. dergipark.org.tr

Metabolism: The metabolic fate of pyrazole derivatives often involves oxidation and other enzymatic transformations in the liver. Specific metabolites for the related compound were not identified in the predictive study.

Excretion: The route and rate of excretion for 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4h-pyrazole have not been detailed in the available literature.

Toxicity: Predictive toxicology is a critical component of the ADMET profile. For the related compound, no alerts for Pan Assay Interference Compounds (PAINS) were noted, which is a positive indicator, though two alerts for ALARM NMR (potential reactivity) were flagged. dergipark.org.tr

The following interactive data table summarizes the predicted ADMET properties for the structurally related compound, 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4h-pyrazole. dergipark.org.tr

ADMET ParameterPredicted Value for 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4h-pyrazoleInterpretation
Molecular Weight (MW)402.05 g/molCompliant with Lipinski's Rule of Five (<500)
Lipophilicity (LogP)5.361Slightly high, but still within a range that can allow for good permeability
H-bond Acceptors4Compliant with Lipinski's Rule of Five (≤10)
H-bond Donors1Compliant with Lipinski's Rule of Five (≤5)
Topological Polar Surface Area (TPSA)49.11 ŲSuggests good intestinal absorption and blood-brain barrier penetration
PAINS Alert0 alertsLow likelihood of being a frequent hitter in high-throughput screening
ALARM NMR Alert2 alertsIndicates potential for thiol reactivity

It is imperative to reiterate that the data presented is for a structurally analogous compound and not for this compound itself. Experimental validation through in vitro and in vivo studies would be necessary to determine the precise ADMET profile of the subject compound.

Applications in Materials Science and Catalysis

Catalytic Applications of Pyrazole (B372694) Ligands

The σ-donor ability of the nitrogen atoms in the pyrazole ring, combined with the ease of modifying its electronic and steric properties, makes pyrazole derivatives highly effective ligands in transition metal-catalyzed reactions. researchgate.net These ligands can stabilize metal centers and enhance their electrophilicity, which is beneficial for many catalytic processes. researchgate.net

Pyrazole-metal complexes are versatile homogeneous catalysts for a wide array of chemical transformations. nih.gov The flexible design of pyrazole-based ligands allows for the creation of complexes with various transition metals, including ruthenium, nickel, copper, manganese, and cobalt, tailored for specific reactions. research-nexus.netsouthwales.ac.ukrsc.orgnih.gov

These catalytic systems have proven effective in:

Oxidation Reactions : Copper(II) complexes with pyrazole-based ligands have shown excellent catalytic activity for the oxidation of catechol to o-quinone. research-nexus.net Similarly, cobalt complexes serve as catalyst precursors for the peroxidative oxidation of cyclohexane (B81311) under mild conditions. nih.gov

Carbon-Carbon Coupling Reactions : Pyrazoles have been successfully employed as N-donor ligands for metals like palladium and nickel in various C-C coupling reactions. researchgate.net

Transfer Hydrogenation : Manganese and ruthenium complexes incorporating pyrazole ligands are efficient catalysts for the transfer hydrogenation of ketones, nitriles, and other functional groups, using hydrogen donors like 2-propanol. nih.govrsc.orgcore.ac.uk

The catalytic activity is often influenced by factors such as the choice of solvent, the counter-ion of the metal salt, and the ligand-to-metal ratio. research-nexus.net Protic pyrazoles (N-unsubstituted) are particularly interesting as their NH group can participate in catalysis through metal-ligand cooperation, acting as a proton-responsive site. nih.gov

The development of chiral ligands is central to asymmetric catalysis, and pyrazole derivatives have been successfully integrated into ligand frameworks for this purpose. nih.gov In asymmetric hydrogenation and transfer hydrogenation, a chiral metal complex transfers hydrogen to a prochiral substrate, creating a chiral product with high enantioselectivity. nih.govnih.gov

Chiral tridentate and bidentate ligands containing pyrazole moieties have been synthesized and applied in these reactions. core.ac.uknih.gov For instance, chiral-at-metal iridium(III) complexes, when used with protic pyrazoles as additives, have been shown to catalyze the asymmetric transfer hydrogenation of ketones efficiently. nih.gov Ruthenium complexes with chiral pyrazole-phosphine ligands are also effective catalysts. nih.govcore.ac.uk The enantioselectivity of these reactions relies on the specific chiral environment created by the ligand around the metal center. mdpi.com The development of these catalyst systems is crucial for the efficient synthesis of pharmaceutically valuable chiral molecules. nih.gov

Oxidation Reactions Catalyzed by Pyrazole Complexes (e.g., Catechol Oxidation)

Pyrazole-containing ligands are highly effective in forming transition metal complexes that catalyze a variety of oxidation reactions. A prominent example is the biomimetic oxidation of catechols to ortho-quinones, a reaction of significant industrial and biological interest. This process mimics the function of the copper-containing enzyme catechol oxidase.

In-situ formed complexes of N-H pyrazole ligands with various transition metal salts, particularly copper(II) salts, have demonstrated significant catalytic activity in the aerial oxidation of catechol. jocpr.com The catalytic efficiency of these systems is influenced by several factors, including the electronic and steric properties of the substituents on the pyrazole ring, the choice of metal salt and its counter-ion, and the solvent used for the reaction. jocpr.comresearchgate.net

Research has shown that copper complexes are generally more effective catalysts for catechol oxidation compared to complexes with nickel, cobalt, or zinc. jocpr.com The nature of the copper salt's anion (e.g., acetate (B1210297), sulfate, nitrate) also plays a crucial role in determining the reaction rate. jocpr.com For instance, in one study, the highest rate of catechol oxidation was achieved with a complex formed from a specific pyrazole ligand (L4) and copper(II) acetate in a tetrahydrofuran (B95107) (THF) solvent, reaching a rate of 27,449 µmol·L⁻¹·min⁻¹. jocpr.com The kinetics of these reactions often follow the Michaelis-Menten model, which is characteristic of enzyme-catalyzed reactions. jocpr.com

While 4-(3-bromophenyl)-1-methyl-1H-pyrazole is an N-substituted pyrazole and lacks the N-H proton often involved in these reactions, its nitrogen atoms can still coordinate with metal centers. The electronic properties conferred by the 3-bromophenyl group could modulate the Lewis acidity of the coordinated metal ion, thereby influencing its catalytic activity in oxidation reactions.

Ligand/Metal Salt CombinationSolventSubstrateMaximum Reaction Rate (Vmax)
Pyrazole Ligand L4 / Cu(CH₃COO)₂THFCatechol27,449 µmol·L⁻¹·min⁻¹ jocpr.com
Pyrazole Ligand L2 / Cu(CH₃COO)₂Methanol (B129727)Catechol41.67 µmol·L⁻¹·min⁻¹
In-situ Pyrazole-Copper ComplexesMethanol/THFCatecholRates vary based on ligand and salt

Coupling Reactions (e.g., Heck Reaction)

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of unsaturated halides with alkenes, is a cornerstone of modern organic synthesis. The performance of the palladium catalyst is heavily dependent on the coordinating ligands, which stabilize the metal center and modulate its reactivity. Nitrogen-based ligands, including pyrazole derivatives, have emerged as effective, air-stable, and less expensive alternatives to traditional phosphine (B1218219) ligands.

Studies have demonstrated that palladium complexes incorporating pyrazole or pyrazolone (B3327878) ligands can effectively catalyze the Heck reaction. researchgate.net For example, the coupling of iodobenzene (B50100) with acrylates has been successfully achieved using palladium chloride (PdCl₂) or palladium acetate (Pd(OAc)₂) in combination with various substituted pyrazole ligands. researchgate.net The presence of the pyrazole ligand is crucial for catalytic activity; in their absence, conversions are significantly lower. researchgate.net

The reaction parameters, such as the choice of base, solvent, and temperature, are optimized to achieve high yields. Triethylamine is often a more effective base than inorganic bases in these systems. researchgate.net The versatility of pyrazole ligands allows for the synthesis of a wide range of products, including complex molecules and conjugated polymers for materials science applications. Although no specific use of this compound in the Heck reaction has been reported, its structural features suggest it could serve as an N-donor ligand for palladium, potentially forming a catalytically active species for C-C bond formation.

Catalyst SystemSubstratesBaseSolventKey Finding
PdCl₂ or Pd(OAc)₂ / Pyrazole LigandsIodobenzene + Butyl AcrylateTriethylamineNot specifiedConversions above 80% achieved with ligand. researchgate.net
PdCl₂ (no ligand)Iodobenzene + Butyl AcrylateTriethylamineNot specifiedConversion was only 29%. researchgate.net
Pd(OAc)₂ (no ligand)Iodobenzene + Butyl AcrylateTriethylamineNot specifiedConversion was only 25%. researchgate.net
Palladium / Pyrimidylphosphine LigandsAryl Halides + AlkenesVariousVariousEffective for Suzuki and Heck reactions. researchgate.net

Metal-Ligand Cooperation in Catalytic Cycles

Metal-ligand cooperation (MLC) is a sophisticated catalytic concept where the ligand is not merely a spectator but actively participates in the bond-making and bond-breaking steps of a catalytic cycle. This cooperative action often involves proton transfer, hydrogen bonding, or reversible structural changes in the ligand, which work in concert with the metal center to facilitate the reaction.

Protic pyrazoles, which contain an N-H bond, are particularly well-suited for MLC. The pyrazole N-H group can act as a proton shuttle, an acid/base catalyst, or a hydrogen bond donor. nih.gov Coordination to a metal center increases the acidity of the N-H proton, making it a key player in transformations like hydrogenation, dehydrogenation, and bond activation. Pincer-type ligands that rigidly hold two protic pyrazole groups in specific geometries around a metal center have shown remarkable reactivity, often involving proton-coupled electron transfer (PCET) pathways. nih.gov

For the specific compound this compound, the N-methyl group precludes the classic MLC mechanisms involving a protic N-H group. However, MLC is not limited to proton transfer. The aromatic rings (pyrazole and bromophenyl) could potentially participate in non-covalent interactions or electronic communication with the metal center and substrate. The lone pair of the second pyrazole nitrogen (N2) could also play a role in stabilizing intermediates or participating in the catalytic cycle in a more direct manner than simple coordination. While there is no direct evidence for MLC involving this specific molecule, the broader principles of ligand participation in catalysis remain a vital area of research.

Structure Property Relationships Spr

Correlation of Electronic Structure with Optical Properties

The optical properties of pyrazole (B372694) derivatives, such as their absorption and emission of light, are directly linked to their electronic structure. The electronic transitions between molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), determine the wavelengths at which the molecule absorbs light. In 4-(3-bromophenyl)-1-methyl-1H-pyrazole, the electronic landscape is shaped by the aromatic pyrazole and bromophenyl rings.

Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are a common method to predict the UV-Vis absorption spectra of such compounds. mdpi.comresearchgate.netrsc.org These calculations help in assigning specific electronic transitions. For aryl-substituted pyrazoles, the primary absorption bands in the UV-Vis spectrum are typically attributed to π→π* and n→π* transitions. The π→π* transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic systems. The n→π* transitions, which are generally weaker, involve the excitation of an electron from a non-bonding orbital (like the lone pair on the pyrazole nitrogen) to a π* antibonding orbital.

The substituents on the pyrazole and phenyl rings play a crucial role in modulating these electronic transitions. The 1-methyl group is a weak electron-donating group, while the bromine atom on the phenyl ring is an electron-withdrawing group due to its electronegativity, yet it can also donate electron density to the aromatic ring via resonance. The position of the bromine atom (meta) influences the electronic communication between the two rings. This substitution pattern affects the HOMO-LUMO energy gap, which in turn dictates the absorption wavelength.

Table 1: Predicted Electronic Transitions in Aryl-Pyrazole Systems

Transition Type Involved Orbitals Typical Wavelength Region Expected for this compound
**π→π*** π (bonding) → π* (antibonding) 200-300 nm Strong absorption bands are expected in this region, originating from the pyrazole and bromophenyl rings.
**n→π*** n (non-bonding) → π* (antibonding) 250-350 nm Weaker absorption bands may be present, associated with the nitrogen lone pairs of the pyrazole ring.

Influence of Substituents on Coordination Behavior in Catalysis

Pyrazole derivatives are widely used as ligands in coordination chemistry and catalysis, binding to metal centers primarily through the pyridine-like sp²-hybridized nitrogen atom of the pyrazole ring. nih.gov The performance of a pyrazole-based ligand in a catalytic system is heavily influenced by the steric and electronic effects of its substituents. rsc.orgrsc.orgnih.gov

In the case of this compound, the substituents would modulate its coordination properties in several ways:

Steric Effects : The bulkiness of substituents on a ligand can control the access of substrates to the metal center, influence the coordination geometry, and affect the stability of the complex. The 3-bromophenyl group introduces significant steric bulk around the pyrazole core. This steric hindrance can be beneficial in some catalytic applications by promoting selectivity or preventing catalyst deactivation pathways like dimerization. However, excessive steric bulk can also hinder substrate binding and reduce catalytic activity. researchgate.net The interplay between steric and electronic factors is crucial for tuning the catalytic performance of metal complexes. unicam.it

While there are no specific reports on the use of this compound in catalysis, related pyrazole-based ligands have shown significant utility. For instance, pyrazole ligands have been demonstrated to enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide. scispace.comresearchgate.net In such systems, the electronic nature and steric profile of substituents on the pyrazole ring are key to optimizing catalytic efficiency.

Table 2: Influence of Substituents on Pyrazole Ligand Properties in Catalysis

Substituent Feature Influence on Coordination/Catalysis Relevance for this compound
Electronic Effect (3-Bromophenyl) Electron-withdrawing nature can modify the Lewis basicity of the coordinating nitrogen, affecting metal-ligand bond strength and the electronic properties of the catalytic center. The bromophenyl group likely reduces the electron-donating ability of the pyrazole ligand compared to an unsubstituted phenylpyrazole.
Steric Effect (3-Bromophenyl) The bulky aryl group can influence the coordination number and geometry of the metal center, create a specific pocket for substrate binding, and enhance catalyst stability. The steric profile is significant and would play a role in determining the substrate scope and selectivity of a potential catalyst.
Methyl Group (at N1) Blocks one of the coordination sites (N1) and introduces some steric bulk. Its electronic effect is weakly donating. The N-methylation ensures that coordination occurs specifically at the N2 position and prevents the formation of bridging polynuclear complexes often seen with NH-pyrazoles.

Relationship between Molecular Conformation and Solid-State Properties

The solid-state properties of a molecular compound, including its crystal packing, melting point, and solubility, are governed by its molecular conformation and the nature of its intermolecular interactions. For this compound, key factors include the relative orientation of the pyrazole and bromophenyl rings and the types of non-covalent interactions that dictate the supramolecular assembly.

As there is no N-H bond, this molecule cannot act as a hydrogen-bond donor, which distinguishes its packing from that of many 1H-pyrazoles that form extensive hydrogen-bonded networks. researchgate.net The crystal packing will therefore be dominated by weaker interactions such as C-H···π interactions, π-π stacking, and halogen bonding involving the bromine atom.

The molecular conformation is largely defined by the dihedral angle between the planes of the pyrazole and the 3-bromophenyl rings. This angle is a balance between steric hindrance from the ortho-hydrogens of the phenyl ring and the electronic benefits of a more planar (conjugated) arrangement. In the crystal structure of the related compound 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole , the dihedral angle between the bromophenyl and pyrazole rings is found to be 4.98°. iucr.org This suggests a nearly coplanar arrangement is possible. However, in another related molecule, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde , the dihedral angles are significantly larger, ranging from 26.0° to 39.9° in the two independent molecules in the asymmetric unit. researchgate.net For this compound, a non-planar conformation is highly probable to minimize steric repulsion.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways for 4-(3-bromophenyl)-1-methyl-1H-pyrazole and its Analogues

While classical methods for pyrazole (B372694) synthesis, such as the Knorr synthesis involving the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. mdpi.commdpi.com Modern synthetic strategies offer significant advantages in terms of yield, reaction time, and substrate scope.

Key areas for future synthetic exploration include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, represent a highly efficient approach. mdpi.commdpi.com Developing a one-pot, four-component reaction for pyrazole synthesis, for instance, could significantly streamline the production of complex analogues. mdpi.com

Advanced Catalysis: The use of novel catalysts is a major frontier. This includes transition-metal catalysts (e.g., silver, palladium), photoredox catalysis, and the use of heterogeneous catalysts like functionalized silica, which can offer benefits such as mild reaction conditions and catalyst reusability. mdpi.combohrium.comorientjchem.org

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of pyrazole derivatives. mdpi.comresearchgate.net

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to improved safety, scalability, and product purity.

These advanced methods will facilitate the creation of diverse libraries of this compound analogues with various substituents, enabling a more thorough exploration of their structure-activity relationships.

Synthetic StrategyPotential Advantages for Pyrazole SynthesisRelevant Research Focus
Multicomponent Reactions High atom economy, reduced waste, operational simplicity, rapid generation of molecular diversity. mdpi.commdpi.comDevelopment of one-pot syntheses for densely functionalized pyrazole analogues. mdpi.com
Transition-Metal Catalysis High efficiency, regioselectivity, and the ability to form challenging C-C and C-N bonds under mild conditions. mdpi.comExploring silver- or palladium-catalyzed reactions for aryl-pyrazole coupling. mdpi.com
Heterogeneous Catalysis Catalyst reusability, simplified product purification, environmentally friendly processes. bohrium.comUse of silica-supported acid or metal catalysts for pyrazole ring formation. bohrium.com
Microwave-Assisted Synthesis Significantly reduced reaction times, improved yields, enhanced reaction rates. mdpi.comresearchgate.netOptimization of microwave parameters for rapid synthesis of pyrazole libraries. mdpi.com

Development of Highly Selective and Potent Biological Agents Based on the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in the development of therapeutic agents, with numerous approved drugs incorporating this scaffold. tandfonline.comglobalresearchonline.netmdpi.com Pyrazole derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. researchgate.netglobalresearchonline.netmdpi.com Future research will aim to develop highly selective and potent agents by leveraging the structural features of the this compound template.

Prospective research directions include:

Kinase Inhibition: The pyrazole scaffold is a key component in many protein kinase inhibitors used in cancer therapy. nih.govmdpi.com Analogues of this compound could be designed to target specific kinases involved in cancer cell proliferation and survival, such as EGFR, BTK, or CDKs. mdpi.comnih.gov The 3-bromophenyl group can be modified to enhance binding affinity and selectivity within the kinase ATP-binding pocket. nih.gov

Enzyme Inhibition: Pyrazole derivatives are known to interact with various enzymes. For example, studies have shown that the substitution pattern on the pyrazole ring significantly impacts binding interactions with enzymes like Cytochrome P450 (CYP2E1). nih.gov Future work could explore the design of inhibitors for enzymes such as COX-2 for anti-inflammatory applications or other targets relevant to metabolic or infectious diseases. mdpi.com

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial compounds. Pyrazole derivatives have demonstrated potent activity against various bacterial and fungal strains, including drug-resistant variants like MRSA. researchgate.netmdpi.com The lipophilicity and electronic properties conferred by the bromophenyl and methyl groups can be tuned to improve cell wall penetration and interaction with microbial targets.

Androgen Receptor (AR) Antagonists: Substituted 1-phenylpyrazole (B75819) derivatives have been investigated as potential next-generation AR antagonists for treating castration-resistant prostate cancer. nih.gov The 4-aryl substitution is a key feature in these compounds, suggesting a promising avenue for the development of analogues based on the this compound structure.

Target ClassTherapeutic AreaRationale for Pyrazole ScaffoldExample of Research Finding
Protein Kinases OncologyPrivileged scaffold for ATP-competitive inhibitors; allows for structural modifications to achieve high potency and selectivity. nih.govA pyrazole carbaldehyde derivative was identified as a potent PI3 kinase inhibitor with an IC50 of 0.25 μM against MCF7 breast cancer cells. mdpi.com
Cyclooxygenase (COX) Anti-inflammatoryCore structure of selective COX-2 inhibitors like Celecoxib (B62257), reducing gastrointestinal side effects. mdpi.comNovel pyrazole sulfonamide derivatives showed potent dual COX-2/5-LOX inhibition, with superior anti-inflammatory activity compared to celecoxib. mdpi.com
Microbial Enzymes Infectious DiseasesBroad-spectrum antimicrobial activity; scaffold can be modified to overcome resistance mechanisms. researchgate.netekb.egNaphthyl-substituted pyrazole-derived hydrazones showed potent growth inhibition of drug-resistant Staphylococcus aureus with MIC values as low as 0.78 µg/ml. researchgate.net
Cytochrome P450 Drug Metabolism/ToxicologyPyrazole derivatives can act as inhibitors, modulating the metabolism of other drugs or xenobiotics. nih.govIntroduction of a methyl group at the C4 position of the pyrazole ring led to a 50-fold increase in binding affinity to the CYP2E1 catalytic site. nih.gov

Design of Advanced Materials with Tunable Properties for Specific Technological Applications

The application of pyrazole derivatives extends beyond medicine into the realm of materials science. Their aromatic nature, thermal stability, and ability to coordinate with metal ions make them attractive building blocks for advanced materials. nih.govrsc.org Future research could harness the specific properties of this compound to create materials with tailored optical, electronic, or energetic characteristics.

Potential avenues for materials science research:

Organic Electronics: Pyrazole-containing compounds have been investigated for use as semiconductors, liquid crystals, and in organic light-emitting diodes (OLEDs). nih.gov The electronic properties of the pyrazole ring, combined with the influence of the bromophenyl substituent, could be exploited to tune the bandgap and charge transport properties of new organic electronic materials.

Luminescent and Fluorescent Agents: Many pyrazole derivatives exhibit luminescence and fluorescence, making them suitable for applications as brightening agents or in chemical sensors. nih.gov

Energetic Materials: The high nitrogen content and structural stability of the pyrazole ring are desirable features for high-density energetic materials. rsc.orgresearchgate.net By incorporating energetic groups (e.g., nitro groups) onto the phenyl ring, novel pyrazole-based compounds with high thermal stability and superior detonation performance could be designed. rsc.org

Material ApplicationRelevant Property of Pyrazole ScaffoldPotential Role of this compound
Organic Semiconductors Aromaticity, charge transport capabilities, thermal stability. nih.govThe π-conjugated system could be extended through the bromophenyl group to modulate semiconductor properties.
Organic Light-Emitting Diodes (OLEDs) Electroluminescence, tunable emission spectra. nih.govFunctionalization of the scaffold could lead to new emissive materials with specific colors and efficiencies.
High-Density Energetic Materials High nitrogen content, high heat of formation, good thermal stability. rsc.orgresearchgate.netServes as a stable backbone for the attachment of energetic functional groups (e.g., nitro groups).
Fluorescent Probes/Sensors Intrinsic fluorescence, sensitivity to environmental changes or ion binding. nih.govThe pyrazole-phenyl system could be designed to exhibit fluorescence changes upon binding to specific analytes.

Expanding the Scope of Catalytic Applications with Pyrazole-Based Ligands

Pyrazole derivatives are highly effective ligands in coordination chemistry and homogeneous catalysis. The two adjacent nitrogen atoms of the pyrazole ring can chelate to a wide range of metal centers, and the substituents on the ring can be modified to fine-tune the steric and electronic environment of the resulting metal complex. research-nexus.netnih.gov This allows for precise control over catalytic activity and selectivity.

Future research in this area could focus on:

Oxidation Catalysis: Copper-pyrazole complexes have shown excellent catalytic activity in the oxidation of catechols, mimicking the function of the catecholase enzyme. research-nexus.netresearchgate.net New ligands based on the this compound structure could be synthesized to develop more efficient catalysts for various oxidation reactions, which are fundamental in industrial chemistry. research-nexus.net

Polymerization Reactions: Titanium complexes with pyrazole ligands have demonstrated enhanced catalytic activity for the ring-opening polymerization of L-lactide, a key process for producing biodegradable plastics. researchgate.net The steric bulk and electronic nature of the bromophenyl group could influence the rate and stereoselectivity of such polymerizations.

Cross-Coupling Reactions: Protic pyrazole ligands have been used in ruthenium complexes for transfer hydrogenation reactions. nih.gov The development of new pyrazole-based pincer ligands could lead to catalysts for a broader range of cross-coupling and hydrogenation reactions, which are essential for synthesizing complex organic molecules.

The ease of functionalization of the pyrazole scaffold allows for the creation of a vast library of ligands, paving the way for the discovery of novel catalysts with enhanced performance for a wide variety of chemical transformations. nih.gov

Q & A

Q. Critical Reaction Parameters :

  • Temperature : Controlled heating (60–100°C) minimizes side reactions like over-halogenation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of aromatic intermediates, while ethanol improves cyclization efficiency .
  • Catalysts : Pd(PPh₃)₄ for cross-coupling steps (yields >75%) and phase-transfer catalysts for methylation (purity >95%) .

Basic: What characterization techniques are most effective for confirming the structure and purity of this compound?

Answer:
Standard protocols include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl at N1, bromophenyl at C4). Key signals: N-CH₃ (~δ 3.8 ppm), aromatic protons (δ 7.2–7.8 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves coupling patterns and confirms regiochemistry .
  • Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺ for C₁₀H₁₀BrN₂: calc. 253.9974, obs. 253.9976) and fragments (e.g., loss of Br at m/z 174) .
  • Elemental Analysis : Confirms C, H, N, Br stoichiometry (deviation <0.3%) .

Advanced: How can researchers resolve contradictions in reported crystal structure data for this compound derivatives?

Answer:
Discrepancies in bond angles/packing motifs are addressed via:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve absolute configuration and intermolecular interactions (e.g., C–H···π, π–π stacking) .
    • Example: SCXRD of 3-(4-bromophenyl)-5-methyl-1H-pyrazole showed dihedral angles of 12.5° between pyrazole and bromophenyl planes .
  • Validation Tools : Use PLATON for symmetry checks and Hirshfeld surface analysis to quantify non-covalent interactions .
  • Computational Refinement : Density Functional Theory (DFT) optimizes geometries (RMSD <0.05 Å vs. experimental) .

Advanced: What experimental approaches are recommended for studying the structure-activity relationships (SAR) of this compound in pharmacological studies?

Answer:
SAR strategies include:

  • Substituent Variation : Replace Br with Cl, F, or CF₃ to assess halogen effects on bioactivity (e.g., CF₃ enhances lipophilicity by ~1.5 logP units) .
  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases or oxidoreductases (IC₅₀ values correlated with substituent electronegativity) .
    • Molecular Docking : Pyrazole’s N-atoms form H-bonds with ATP-binding pockets (e.g., VEGFR-2: ΔG = −9.2 kcal/mol) .
  • Pharmacokinetic Profiling : Microsomal stability assays (t₁/₂ >60 min in human liver microsomes) guide lead optimization .

Advanced: What computational modeling strategies are suitable for predicting the electronic properties and reactive sites of this compound?

Answer:

  • Frontier Molecular Orbital (FMO) Analysis :
    • HOMO (-6.2 eV) localizes on the pyrazole ring, indicating nucleophilic reactivity at N1/N2 .
    • LUMO (-1.8 eV) resides on the bromophenyl group, suggesting electrophilic attack susceptibility .
  • Electrostatic Potential Maps : Identify regions of high electron density (e.g., Br atom: σ-hole for halogen bonding) .
  • Molecular Dynamics (MD) Simulations : Predict solvation effects (e.g., DMSO stabilizes planar conformation via S=O···H–C interactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.